molecular formula C10H14BrNO B13337302 (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

Cat. No.: B13337302
M. Wt: 244.13 g/mol
InChI Key: SKLUWTQERIMULU-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL: is an organic compound characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromo-2-methylbenzaldehyde.

    Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate imine.

    Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring, using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, dimethyl sulfoxide.

Major Products:

    Oxidation: (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-one.

    Reduction: (3S)-3-Amino-3-(4-bromo-2-methylcyclohexyl)propan-1-OL.

    Substitution: (3S)-3-Amino-3-(4-hydroxy-2-methylphenyl)propan-1-OL.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Protein Binding: Studied for its binding affinity to certain proteins.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Evaluated for its therapeutic properties in treating certain diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine-substituted aromatic ring may enhance binding affinity through hydrophobic interactions. The hydroxyl group can participate in additional hydrogen bonding, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

  • (3S)-3-Amino-3-(4-chloro-2-methylphenyl)propan-1-OL
  • (3S)-3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-OL
  • (3S)-3-Amino-3-(4-iodo-2-methylphenyl)propan-1-OL

Comparison:

  • Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) on the aromatic ring can significantly influence the compound’s reactivity and binding affinity.
  • Hydrophobicity: Bromine-substituted compounds tend to have higher hydrophobicity compared to their chlorine and fluorine counterparts, potentially affecting their biological activity.
  • Reactivity: The reactivity of the compound in substitution reactions can vary depending on the halogen present, with iodine-substituted compounds generally being more reactive.

Conclusion

(3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14BrNO/c1-7-6-8(11)2-3-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1

InChI Key

SKLUWTQERIMULU-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)[C@H](CCO)N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(CCO)N

Origin of Product

United States

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